molecular formula C7H7F2N3O2 B1485560 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid CAS No. 2097958-61-5

2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid

Cat. No.: B1485560
CAS No.: 2097958-61-5
M. Wt: 203.15 g/mol
InChI Key: RCTZNGGFKHZMIR-UHFFFAOYSA-N
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Description

2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group substituted with a difluoromethyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 6-(difluoromethyl)pyrimidin-4-ol with chloroacetic acid in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The difluoromethyl group can be reduced to a difluoromethylamine.

  • Substitution: The pyrimidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Difluoromethylamine derivatives.

  • Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrimidine metabolism.

  • Medicine: It has potential therapeutic applications, such as in the development of antiviral and anticancer agents.

  • Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)pyrimidin-4-ol

  • 6-(Difluoromethyl)pyrimidin-4-amine

  • 2-(Difluoromethyl)pyrimidin-4-ylamine

Uniqueness: 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid is unique due to its combination of the difluoromethyl group and the aminoacetic acid moiety, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-[[6-(difluoromethyl)pyrimidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O2/c8-7(9)4-1-5(12-3-11-4)10-2-6(13)14/h1,3,7H,2H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTZNGGFKHZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1NCC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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